

Investigating LY2334737 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LY2334737	
Cat. No.:	B1675627	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2334737 is an orally available prodrug of the well-established cytotoxic agent gemcitabine. Developed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism and inconvenient administration, LY2334737 offers the potential for prolonged systemic exposure to gemcitabine through a convenient oral route. This document provides a comprehensive technical overview of LY2334737, summarizing its mechanism of action, preclinical and clinical data in solid tumors, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

LY2334737 is a valproic acid ester of gemcitabine. This modification protects the metabolically vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA) in the plasma and liver.[1] Upon oral administration, LY2334737 is absorbed intact and is systemically hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract, to release active gemcitabine.[2][3] This slow, controlled release mimics a prolonged infusion of gemcitabine, leading to sustained systemic exposure.[4]

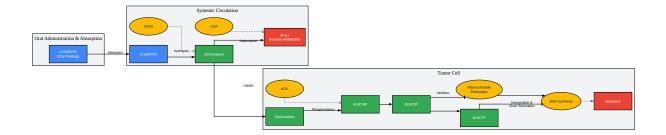
Once released, gemcitabine is intracellularly phosphorylated by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate



(dFdCTP).[1] These active forms exert their cytotoxic effects through two primary mechanisms:

- Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[3]
- DNA Chain Termination: dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[3]

The expression of CES2 in some tumors may also lead to increased intratumoral conversion of LY2334737 to gemcitabine, potentially enhancing its cytotoxic activity at the tumor site.[3]



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Caption: Mechanism of action of LY2334737.

Preclinical Studies



Preclinical investigations in human tumor xenograft models have demonstrated the antitumor activity of orally administered **LY2334737**. In a human colon tumor xenograft model, **LY2334737** resulted in higher incorporation of dFdC into tumor DNA compared to gemcitabine. [1]

A study evaluating the efficacy of low-dose oral metronomic dosing of **LY2334737** in human tumor xenografts showed significant antitumor activity in the HCT-116 colon cancer model.[4] Dosing once a day for 14 days resulted in a dose-dependent tumor growth inhibition.[4]

Xenograft Model	Dosing Schedule	Dose (mg/kg)	Tumor Growth Inhibition (%)	Reference
HCT-116 (Colon)	Once a day for 14 days	3.77	Significant (P ≤ 0.01)	[4]
HCT-116 (Colon)	Once a day for 14 days	7.55	67 (Maximal)	[4]

Clinical Studies

Several Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **LY2334737** in patients with advanced solid tumors.

Monotherapy and Combination with Erlotinib

A Phase I study investigated **LY2334737** as a monotherapy and in combination with erlotinib in 65 patients with advanced or metastatic cancer.[1][5]

- Maximum Tolerated Dose (MTD): 40 mg of LY2334737 administered once daily.[5]
- Dose-Limiting Toxicities (DLTs): The most frequent DLT for monotherapy was fatigue, followed by elevated transaminase levels, both observed at the 40- to 50-mg dose levels.[5]
 In the combination arm, DLTs at the 40-mg dose were fatigue and elevated liver enzyme levels.[5]



- Common Adverse Events: Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, and elevated transaminase levels were the most common adverse events.[5]
- Pharmacokinetics: The study showed a dose-proportional increase in LY2334737 and gemcitabine exposure.[5] The inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) accumulated with an index of 4.3.[5]
- Antitumor Activity: While no complete or partial responses were observed, stable disease
 was achieved in 22 patients.[5] One patient with prostate cancer had a complete response in
 prostate-specific antigen for 4 cycles.[5]

Parameter	Value	Reference
Total Patients	65	[5]
MTD (Monotherapy & Combination)	40 mg/day	[5]
Most Common DLTs	Fatigue, Elevated Transaminases	[5]
Stable Disease	22 patients	[5]

Study in Japanese Patients

A Phase I study in 13 Japanese patients with advanced solid tumors evaluated escalating doses of LY2334737.[6]

- Tolerated Dose: LY2334737 was tolerated up to 30 mg/day.[6]
- Dose-Limiting Toxicities (DLTs): At the 40 mg dose, three patients experienced DLTs, including hepatic toxicities (Grade 3/4 transaminase and Grade 1-3 bilirubin elevation) and Grade 4 thrombocytopenia.
 [6] One DLT of Grade 3 transaminase elevation occurred at the 30 mg dose.
 [6]



- Pharmacogenetics: An exploratory analysis suggested a potential association between a genetic variation in the CES2 gene and the observed DLTs.[6]
- Antitumor Activity: Two patients treated with 30 mg/day achieved stable disease with progression-free survival of 135 and 155 days.[6]

Parameter	Value	Reference
Total Patients	13	[6]
Tolerated Dose	30 mg/day	[6]
DLTs at 40 mg	Hepatic toxicities, Thrombocytopenia	[6]
Stable Disease (at 30 mg)	2 patients	[6]

Combination with Capecitabine

A Phase 1b study evaluated **LY2334737** in combination with capecitabine in 15 patients with advanced solid tumors.[7][8]

- Doses Explored: LY2334737 doses up to 40 mg/day were explored in combination with 650 mg/m² capecitabine twice daily.[7][8]
- Dose-Limiting Toxicities (DLTs): Three DLTs were reported in two patients (fatigue, diarrhea, and hyponatremia; all Grade 3).[8] The MTD was not reached.[7]
- Pharmacokinetics: No drug-drug interactions were observed between LY2334737 and capecitabine.[7][8]
- Antitumor Activity: Seven patients achieved stable disease.[8]



Parameter	Value	Reference
Total Patients	15	[8]
Explored LY2334737 Dose	Up to 40 mg/day	[8]
Stable Disease	7 patients	[8]

Different Dosing Schedules

Another Phase I study in 73 patients with advanced solid tumors investigated two different dosing schedules of **LY2334737**: every other day (QoD) and once daily for 7 days every other week (QD).[9]

- Recommended Phase II Dose and Schedule: 90 mg given every other day for 21 days.[9]
- Dose-Limiting Toxicities (DLTs): In the QoD arm, DLTs at 100 mg included Grade 3 diarrhea and transaminase increase.[9] In the QD arm, DLTs at 90 mg included Grade 3 diarrhea, edema, and liver failure.[9]
- Pharmacokinetics: Both schedules displayed linear pharmacokinetics with no accumulation after repeated dosing.[9]
- Antitumor Activity: Seven patients on the QoD schedule and four on the QD schedule achieved stable disease.[9]

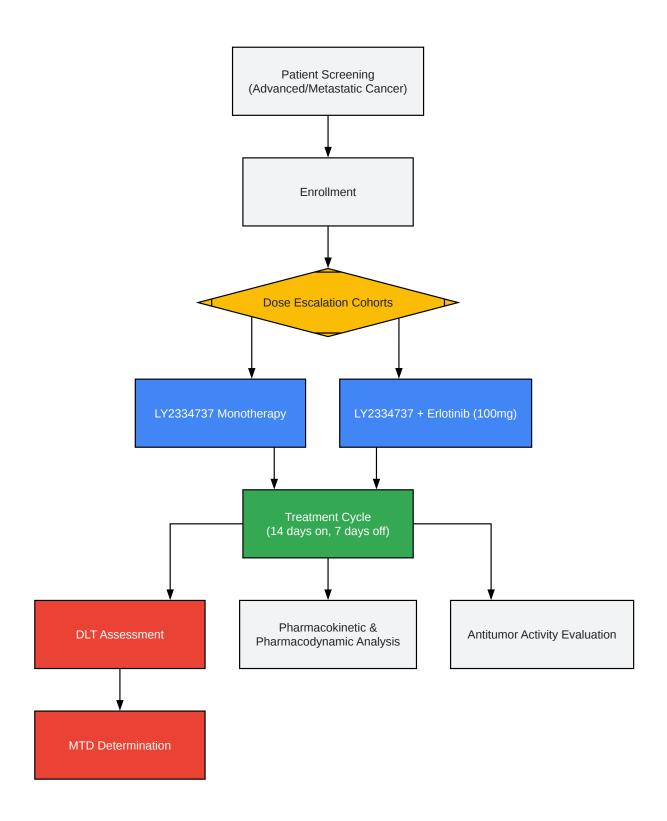
Schedule	MTD/Recomm ended Dose	Common DLTs	Stable Disease	Reference
Every Other Day (QoD)	90 mg	Diarrhea, Transaminase Increase	7 patients	[9]
Once Daily (QD) for 7 days every other week	Not established	Diarrhea, Edema, Liver Failure	4 patients	[9]



Experimental Protocols Phase I Monotherapy and Combination with Erlotinib[1] [5][10]

- Patient Population: Patients with advanced or metastatic cancer.
- Study Design: Dose escalation study of LY2334737 monotherapy or in combination with 100 mg erlotinib daily.
- Dosing Regimen: LY2334737 was administered once daily for 14 days of a 21-day cycle.
- Dose Escalation: Escalating doses of LY2334737 were administered to sequential cohorts of patients.
- Endpoints: The primary objectives were to determine the MTD and DLTs. Secondary objectives included evaluation of pharmacokinetics and antitumor activity.





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- To cite this document: BenchChem. [Investigating LY2334737 in Solid Tumors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675627#investigating-ly2334737-in-solid-tumors]

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